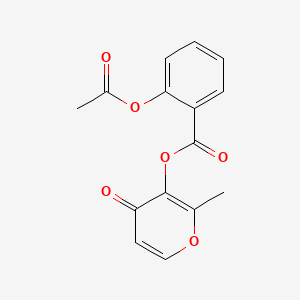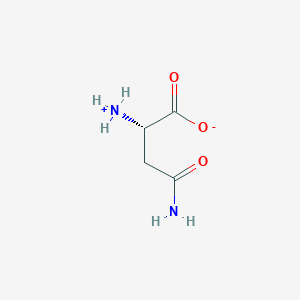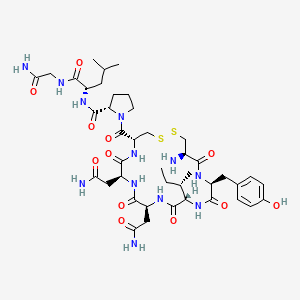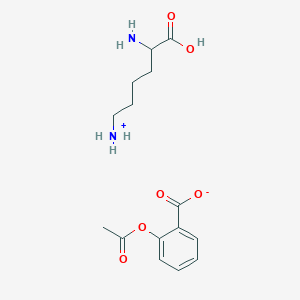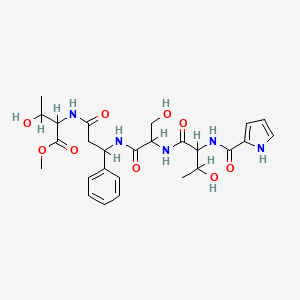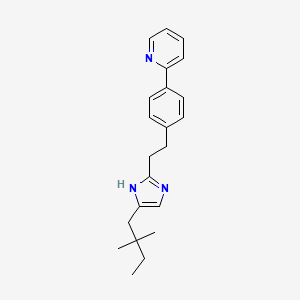
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine
Vue d'ensemble
Description
This compound is a complex organic molecule that appears to contain several functional groups. These include a pyridine ring, an imidazole ring, and a 2,2-dimethylbutyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods from heterocyclic chemistry . The 2,2-dimethylbutyl group could potentially be introduced through a reaction like an alkylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic and planar, while the 2,2-dimethylbutyl group is aliphatic and likely to adopt a more flexible, three-dimensional conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the pyridine and imidazole rings, both of which are electron-rich and could act as nucleophiles in reactions . The 2,2-dimethylbutyl group might also participate in reactions, particularly if conditions were used that could lead to the formation of carbocations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it is likely to be relatively non-polar due to the presence of the 2,2-dimethylbutyl group, but the pyridine and imidazole rings could confer some degree of polarity .Applications De Recherche Scientifique
OLED Applications
- Electron-Transport Materials : Pyridine-containing phenanthroimidazole derivatives, including structures similar to the queried compound, are used as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). These derivatives can optimize electron mobility and energy levels, enhancing the performance of OLEDs by lowering driving voltage and improving efficiency. Notably, these ETMs have been instrumental in developing highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).
Pharmaceutical Research
- Bombesin Receptor Subtype-3 Agonists : Derivatives based on biarylethylimidazole, closely related to the queried compound, have been synthesized and evaluated as bombesin receptor subtype-3 (BRS-3) agonists. These compounds show promise in treating obesity due to their potent binding affinity and agonist activity, potentially influencing food intake and body weight (Liu et al., 2010).
Antimicrobial Research
- Antimicrobial and Antimycobacterial Properties : Some imidazole-pyridine derivatives exhibit significant antimicrobial and antimycobacterial activities. This includes [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones which have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Narasimhan et al., 2011).
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Effects : Pyrazolopyridine derivatives, which share a structural similarity with the queried compound, have been reported to possess notable antioxidant and antitumor activities. This includes efficacy against liver and breast cell lines, suggesting their potential application in cancer treatment and as antioxidants (El‐Borai et al., 2013).
Biophysical and Biomedical Applications
- pH Monitoring : Certain imidazole derivatives with pyridine groups, similar in structure to the queried compound, have been used as pH-sensitive spin probes. Their EPR spectra are sensitive to pH changes, making them useful for a broad range of biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKRQOMAINQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648508 | |
| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine | |
CAS RN |
1021937-07-4 | |
| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



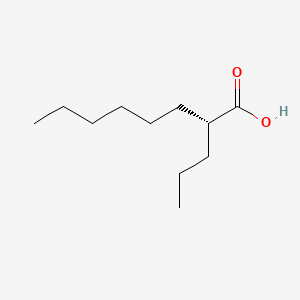
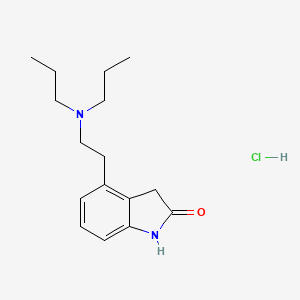
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)
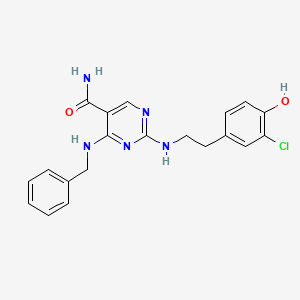
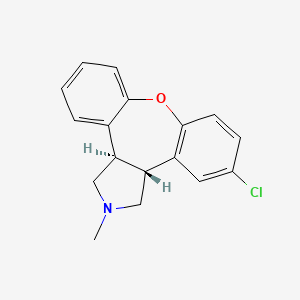
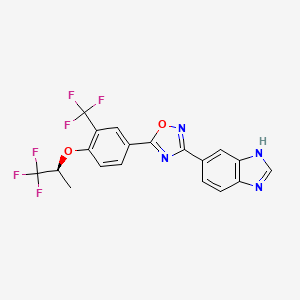
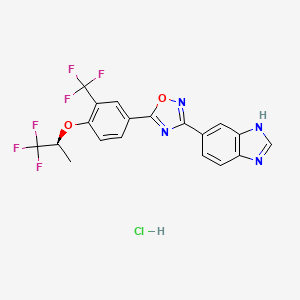
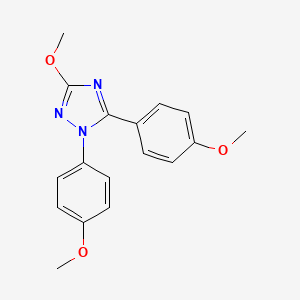
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
